1-(2-chlorophenyl)-N-(2-cyanophenyl)methanesulfonamide
Overview
Description
1-(2-chlorophenyl)-N-(2-cyanophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is commonly referred to as CCMS, and it has been found to exhibit promising properties as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of CCMS is not fully understood. However, it has been proposed that CCMS inhibits the activity of enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. Additionally, CCMS has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death process.
Biochemical and Physiological Effects:
CCMS has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and metalloproteinases, which are involved in various physiological processes such as bone resorption and angiogenesis. Additionally, CCMS has been found to induce apoptosis in cancer cells and exhibit anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of CCMS is its potential as a drug candidate for the treatment of various diseases. Additionally, the synthesis method of CCMS is efficient and cost-effective, making it a viable option for large-scale production. However, one of the limitations of CCMS is its limited solubility in water, which may affect its bioavailability and efficacy as a drug candidate.
Future Directions
There are several future directions for research on CCMS. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate the efficacy and safety of CCMS as a potential drug candidate for the treatment of various diseases. Furthermore, the development of novel formulations of CCMS with improved solubility and bioavailability may enhance its potential as a drug candidate.
Scientific Research Applications
CCMS has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit promising properties as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. CCMS has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. Additionally, CCMS has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-cyanophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-13-7-3-1-6-12(13)10-20(18,19)17-14-8-4-2-5-11(14)9-16/h1-8,17H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIZYMFRAPVWMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(2-cyanophenyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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